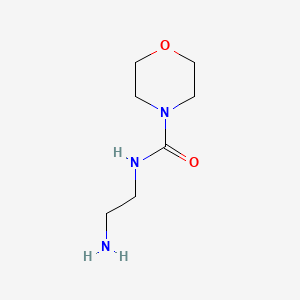

N-(2-aminoethyl)morpholine-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKUQVXHVFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69630-16-6 | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069630166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQP23SV5UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-aminoethyl)morpholine-4-carboxamide chemical properties and structure

Structural Analysis, Synthetic Pathways, and Medicinal Applications

Executive Summary

N-(2-aminoethyl)morpholine-4-carboxamide (CAS: 69630-16-6) is a heterocyclic urea derivative serving as a critical pharmacophore scaffold and intermediate in medicinal chemistry.[1][2] Structurally, it consists of a morpholine ring linked via a carbonyl group to an ethylenediamine chain. This unique "urea-like" configuration—formally named as a carboxamide—confers distinct stability and solubility profiles compared to simple alkyl amines.

The compound is most notably recognized as the primary key intermediate in the synthesis of Xamoterol , a

Chemical Identity & Structural Analysis[3]

The nomenclature "morpholine-4-carboxamide" can be deceptive; chemically, the molecule is an asymmetric urea. The carbonyl carbon is flanked by a tertiary nitrogen (morpholine ring) and a secondary nitrogen (amide linkage), terminating in a primary amine.

Key Structural Features:

-

Morpholine Core: Provides lipophilicity and metabolic stability against oxidative degradation.

-

Urea Linkage (

): The carbonyl group is part of a urea system, rendering the morpholine nitrogen non-basic due to resonance delocalization. -

Primary Amine Tail: The distal

group remains highly nucleophilic (

Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

Physicochemical Profile

The free base is an oil or low-melting solid, while the oxalate salt is a stable, crystalline solid preferred for handling and storage.

| Property | Data (Free Base) | Data (Oxalate Salt) |

| CAS Number | 69630-16-6 | 154467-16-0 |

| Molecular Formula | ||

| Molecular Weight | 173.21 g/mol | 263.25 g/mol |

| Solubility | Soluble in DMSO, MeOH, DCM | Highly soluble in Water, warm EtOH |

| Acidity ( | ~9.8 (Terminal | N/A (Salt form) |

| Appearance | Viscous pale yellow oil | White to off-white crystalline powder |

| Stability | Hygroscopic; sensitive to | Stable at room temperature |

Solubility Insight: The urea motif increases polarity significantly compared to N-ethylmorpholine. The oxalate salt is specifically engineered to improve crystallinity and reduce the hygroscopicity associated with the free primary amine.

Synthetic Methodologies

The synthesis requires the formation of an asymmetric urea. Direct reaction of morpholine with isocyanates is not feasible here because the required isocyanate (

Protocol A: The Phenoxycarbonyl Route (Industrial Standard)

This method, cited in process patents for Xamoterol intermediates, avoids the use of phosgene gas by using phenyl chloroformate to create an activated carbamate.

Mechanism:

-

Activation: Morpholine reacts with phenyl chloroformate to form N-phenoxycarbonylmorpholine.

-

Substitution: The activated intermediate is treated with excess ethylenediamine. The primary amine of ethylenediamine attacks the carbonyl, displacing the phenoxide leaving group.

Step-by-Step Protocol:

-

Reagent Prep: Dissolve Morpholine (1.0 eq) in DCM at 0°C. Add Triethylamine (1.1 eq).

-

Activation: Dropwise add Phenyl Chloroformate (1.0 eq). Stir at RT for 2 hours. Wash with water to remove salts. Isolate N-phenoxycarbonylmorpholine.

-

Coupling: Dissolve Ethylenediamine (5.0 eq) in Toluene. Note: Excess diamine is critical to prevent the formation of the symmetrical bis-urea dimer.

-

Reaction: Add the activated morpholine intermediate slowly to the diamine solution at 60°C.

-

Purification: Distill off excess ethylenediamine. The residue is the target free base.

-

Salt Formation: Dissolve residue in Ethanol/Water. Add Oxalic acid (1.0 eq) to precipitate the oxalate salt.

Protocol B: The CDI (Carbonyldiimidazole) Route

Ideal for small-scale laboratory synthesis where avoiding chloroformates is desired.

-

Activate Morpholine with 1.1 eq CDI in THF (forms Morpholine-CO-Imidazole).

-

Add 3-5 eq of Ethylenediamine.

-

Stir at reflux for 4 hours.

-

Evaporate solvent and partition between water/DCM.

Reactivity & Medicinal Applications[2][3]

5.1. Xamoterol Synthesis

The primary industrial application of this molecule is the production of Xamoterol .[3]

-

Reaction: The terminal primary amine attacks the epoxide ring of 4-(2,3-epoxypropoxy)phenol.

-

Regioselectivity: The reaction is driven by the nucleophilicity of the primary amine. The urea nitrogen is non-nucleophilic, ensuring clean regiochemistry without the need for protecting groups.

5.2. Linker Chemistry (PROTACs & Bioconjugation)

In modern drug discovery, the this compound motif acts as a "rigidified" linker.

-

Solubility Enhancement: The morpholine ring and urea oxygen act as hydrogen bond acceptors, improving the aqueous solubility of hydrophobic warheads.

-

Metabolic Stability: The urea bond is significantly more resistant to enzymatic hydrolysis (proteases/esterases) than esters or simple amides, prolonging the half-life of the conjugate in plasma.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

NMR (DMSO-

-

6.5-6.8 ppm (br t, 1H): Urea

- 3.4-3.5 ppm (m, 4H): Morpholine ring protons adjacent to Oxygen.

- 3.2-3.3 ppm (m, 4H): Morpholine ring protons adjacent to Urea Nitrogen.

- 3.0 ppm (q, 2H): Methylene group adjacent to Urea NH.

-

2.6 ppm (t, 2H): Methylene group adjacent to primary amine (

-

6.5-6.8 ppm (br t, 1H): Urea

-

IR Spectroscopy:

-

3350-3250 cm⁻¹: N-H stretching (primary amine and urea).[3]

-

1640-1660 cm⁻¹: Strong C=O stretching (Urea carbonyl). This is distinct from ester (~1740) or simple amide (~1690).

-

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

Handling Protocols:

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Storage: The free base absorbs

from the air to form carbamates; store under nitrogen or argon. The oxalate salt is stable at room temperature but should be kept desiccated. -

Spill: Neutralize with weak acid (citric acid) if free base is spilled, then absorb with inert material.

References

-

Preparation of N-(2-aminoethyl)-4-morpholinecarboxamide oxalate. Patent CN112898234A. (2021). Describes the industrial scale synthesis via N-phenoxycarbonylmorpholine.

-

Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. (2016). Discusses the reactivity of the aminoethyl morpholine scaffold.

-

This compound oxalate Product Data. Sigma-Aldrich. Physicochemical properties and safety data.

-

Xamoterol: A Review of its Pharmacological Properties. Drugs. (1989). Contextualizes the role of the intermediate in the synthesis of beta-blockers.

-

BenchChem Product Monograph: CAS 69630-16-6. Detailed spectral predictions and functional group analysis.[3]

Sources

A Technical Guide to N-(2-aminoethyl)morpholine-4-carboxamide: A Versatile Scaffold for Chemical Innovation

Abstract

N-(2-aminoethyl)morpholine-4-carboxamide (CAS No. 69630-16-6) is a bifunctional heterocyclic compound poised for significant utility in synthetic and medicinal chemistry. Characterized by a morpholine ring, a carboxamide linker, and a terminal primary aminoethyl group, this molecule serves as a highly adaptable building block. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance the pharmacokinetic profiles of therapeutic candidates, including solubility and metabolic stability. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, and details its prospective applications. We present field-proven, step-by-step protocols for leveraging its primary amine for further chemical elaboration, such as amide bond formation and sulfonamide synthesis. By contextualizing its structural features, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in the rational design of novel chemical entities.

Structural and Physicochemical Profile

This compound is a unique molecular scaffold that combines several key functional groups, making it a valuable intermediate in synthetic chemistry. Its structure features a morpholine ring linked via its nitrogen to a carboxamide group, which is in turn connected to an aminoethyl side chain.[1] This combination of a tertiary amine within the morpholine ring, a secondary amide, and a primary amine provides multiple points for chemical modification and interaction.[1]

The presence of the morpholine ring is particularly significant in medicinal chemistry, as it is known to improve the pharmacokinetic properties of drug candidates.[1][2] The compound is typically available as a free base or in salt forms, such as the hydrochloride or oxalate salt, to improve handling and stability.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69630-16-6 | [4] |

| Molecular Formula | C₇H₁₅N₃O₂ | Smolecule[3] |

| Molecular Weight | 173.21 g/mol | Benchchem[1] |

| InChI Key | UMIHKUQVXHVFDJ-UHFFFAOYSA-N | Benchchem[1] |

| Physical Form | Solid / Powder | Sigma-Aldrich |

| Salt Forms | Oxalate (CAS 154467-16-0), Hydrochloride (CAS 88017-03-2) | ChemicalBook, Sigma-Aldrich[5] |

The key structural features that define its chemical reactivity and utility are highlighted in the diagram below.

Caption: Key functional motifs of the title compound.

Synthesis and Purification

While not extensively documented in academic literature, a reliable industrial-scale synthesis for this compound (typically isolated as its oxalate salt) has been established. The core of the synthesis is a nucleophilic substitution reaction where the activated morpholine nitrogen attacks an aminoethyl source, or vice versa.

A common and efficient method involves the reaction of an activated morpholine carbonyl derivative, such as N-phenoxycarbonylmorpholine or 4-[(1H-imidazol-1-yl)carbonyl]morpholine, with an excess of ethylenediamine.[6] Using ethylenediamine in excess serves both as the reactant and as a solvent, driving the reaction to completion.

Proposed Experimental Protocol: Synthesis and Oxalate Salt Formation

This protocol is adapted from established industrial methods and provides a robust pathway to the target compound.[6]

Step 1: Carboxamide Formation

-

Charge a suitable reaction vessel with ethylenediamine (e.g., 2.5 equivalents).

-

Under constant stirring, add N-phenoxycarbonylmorpholine (1.0 equivalent) portion-wise, monitoring for any exotherm.

-

Heat the reaction mixture to 65-70°C and maintain for 6-7 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[6]

-

After completion, distill the excess ethylenediamine under reduced pressure. Maintain the temperature at approximately 70°C to ensure complete removal.[6]

Step 2: Work-up and Purification

-

Cool the residue to room temperature and dissolve it in a suitable solvent like acetone.[6]

-

Adjust the pH to 11-12 by adding a 30% sodium hydroxide solution dropwise. This step neutralizes any salts and precipitates byproducts.[6]

-

Filter the mixture to remove the precipitated solids. Concentrate the filtrate under reduced pressure to remove the acetone.[6]

Step 3: Oxalate Salt Formation and Isolation

-

Dissolve the crude residue from Step 2 in water.

-

While stirring, add solid oxalic acid in portions to adjust the pH to 2-3.[6]

-

Concentrate the resulting solution to a slurry, then add ethanol and reflux for 30 minutes to facilitate crystallization.[6]

-

Cool the mixture to 0-10°C and hold for at least 4 hours to maximize crystal formation.[6]

-

Filter the solid product, wash with cold ethanol, and dry under vacuum at 50-60°C to yield this compound oxalate as a white solid.[6]

Caption: Workflow for synthesis and isolation.

Applications in Research and Development

The true value of this compound lies in its application as a versatile building block for creating more complex molecules. Its bifunctional nature allows for selective derivatization, making it a key intermediate in various synthetic endeavors.[1][3]

Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged" scaffold in medicinal chemistry.[1][2][7] Its inclusion in a molecule often confers advantageous properties:

-

Improved Solubility: The ether oxygen and tertiary amine can act as hydrogen bond acceptors, often improving aqueous solubility.[2][8]

-

Favorable Pharmacokinetics: Morpholine-containing compounds frequently exhibit improved metabolic stability and better overall pharmacokinetic profiles.[2][7]

-

CNS Permeability: The scaffold's balanced lipophilic-hydrophilic profile can facilitate penetration of the blood-brain barrier, making it valuable for developing drugs targeting the central nervous system.[2][9]

Derivatives of this compound have been investigated for their potential as anticancer agents, showing inhibitory effects on various cancer cell lines and kinases like VEGFR-2, Abl, and mTOR.[3]

Synthetic Handle for Derivatization

The terminal primary amine is the most reactive site for further functionalization, providing a gateway to a vast chemical space. Below are protocols for two common and powerful transformations.

A. Protocol: Amide Bond Formation via EDC Coupling

This protocol describes the coupling of the primary amine with a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and EDC·HCl (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the hydrochloride salt formed.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (e.g., silica gel with a DCM/Methanol gradient) to yield the desired amide.

B. Protocol: Sulfonamide Synthesis

This protocol details the reaction with a generic sulfonyl chloride (R-SO₂Cl) to form a stable sulfonamide linkage, a common pharmacophore. This approach has been used to synthesize derivatives with antibacterial properties from the related compound 4-(2-aminoethyl)morpholine.[1][10]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or pyridine. Add a base such as triethylamine (2.0 eq) or use pyridine as both solvent and base.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add the sulfonyl chloride (1.1 eq) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding water. If using DCM, transfer the mixture to a separatory funnel and wash with 1M HCl, water, and brine. If using pyridine, remove it under reduced pressure and then perform an aqueous work-up.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization to obtain the pure sulfonamide.

Safety and Handling

Proper safety precautions are essential when handling this compound and its derivatives. The compound and its salts are classified as irritants.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated area or chemical fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Avoid formation of dust and aerosols.[11]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11][12]

-

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its structure is intelligently designed, combining the pharmacologically advantageous morpholine ring with a reactive primary amine handle. This guide has detailed its fundamental properties, provided a practical synthetic route, and offered robust protocols for its application in constructing more complex molecular architectures. For researchers in drug discovery and synthetic chemistry, this compound represents a reliable and versatile starting point for developing novel compounds with significant therapeutic and industrial potential.

References

-

This compound | 69630-16-6. Benchchem.

-

This compound oxalate | 154467-16-0. ChemicalBook.

-

This compound oxalate | 154467-16-0. Sigma-Aldrich.

-

Buy this compound | 69630-16-6. Smolecule.

-

This compound oxalate synthesis. ChemicalBook.

-

This compound hydrochloride | 88017-03-2. EnamineSTORE.

-

Chemical Safety Data Sheet MSDS / SDS - 4-MorpholinecarboxaMide, N-(2-aMinoethyl). ChemicalBook.

-

4 - SAFETY DATA SHEET. Fisher Scientific.

-

4-(2-Aminoethyl)morpholine Safety Data Sheet. Apollo Scientific.

-

69630-16-6|this compound. BLDpharm.

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.

-

Contribution of the morpholine scaffold on the activity of... ResearchGate.

-

Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry.

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.

Sources

- 1. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 69630-16-6 [smolecule.com]

- 4. 69630-16-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound oxalate | 154467-16-0 [chemicalbook.com]

- 6. This compound oxalate synthesis - chemicalbook [chemicalbook.com]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chempublishers.com [chempublishers.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Elucidation of N-(2-aminoethyl)morpholine-4-carboxamide: A Technical Guide

Executive Summary

N-(2-aminoethyl)morpholine-4-carboxamide (Free base CAS: 69630-16-6; Oxalate salt CAS: 154467-16-0) is a highly versatile heterocyclic scaffold[1]. Recognized industrially as "Landiolol Impurity 16" and a critical intermediate in the synthesis of β1-adrenergic receptor agonists like xamoterol, its structural confirmation is paramount during drug development[2]. This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic data (NMR, FTIR, and LC-MS/MS) required to characterize this compound, emphasizing the causality behind experimental parameters and self-validating analytical protocols.

I. Molecular Architecture & Analytical Workflow

The molecule features three distinct domains: a conformationally rigid morpholine ring, a central urea-like carboxamide linkage, and a flexible ethylenediamine-derived tail[1]. The presence of both a secondary amide and a primary amine makes the compound highly polar and susceptible to extensive intermolecular hydrogen bonding.

Because the compound is often synthesized via the reaction of N-phenoxycarbonylmorpholine with ethylenediamine and subsequently precipitated as an oxalate salt for stability[3], the analytical workflow must account for the liberation of the free base prior to specific spectroscopic evaluations.

Workflow for synthesis, purification, and spectroscopic analysis of the target compound.

II. Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

While CDCl₃ is a standard solvent for many organic molecules, it is suboptimal here. The primary amine (-NH₂) and secondary amide (-NH-) protons undergo rapid chemical exchange with trace moisture in CDCl₃, leading to severe line broadening or complete signal loss. Anhydrous DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting capability solvates the exchangeable protons, locking them into distinct, quantifiable resonances[1].

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

|---|---|---|---|---|

| 6.45 | br t, J=5.5 Hz | 1H | -NH- (Amide) | Deshielded by the adjacent carbonyl; broadness is due to the quadrupolar relaxation of the ¹⁴N nucleus. |

| 3.55 | m | 4H | Morpholine -CH₂-O-CH₂- | The highly electronegative oxygen atom strongly deshields the adjacent equatorial and axial protons. |

| 3.25 | m | 4H | Morpholine -CH₂-N-CH₂- | Shielded relative to the O-adjacent protons, but pulled downfield by the urea nitrogen. |

| 3.10 | q, J=6.0 Hz | 2H | -NH-CH₂- | Exhibits coupling to both the adjacent aliphatic -CH₂- and the amide -NH- proton. |

| 2.60 | t, J=6.0 Hz | 2H | -CH₂-NH₂ | Standard aliphatic resonance, slightly deshielded by the primary amine. |

| 1.60 | br s | 2H | -NH₂ (Amine) | Highly dependent on concentration and temperature due to intermolecular H-bonding. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Mechanistic Causality |

|---|---|---|

| 158.2 | C=O (Urea carbonyl) | Extreme deshielding due to the double bond to oxygen and resonance donation from two adjacent nitrogen atoms. |

| 66.1 | Morpholine -CH₂-O-CH₂- | Direct inductive effect from the ring oxygen. |

| 44.5 | Morpholine -CH₂-N-CH₂- | Inductive effect from the ring nitrogen. |

| 42.8 | -NH-CH₂- | Aliphatic carbon adjacent to the urea nitrogen. |

| 41.2 | -CH₂-NH₂ | Aliphatic carbon adjacent to the primary amine. |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the liberated free base in 0.6 mL of anhydrous DMSO-d₆.

-

System Suitability (Self-Validation Checkpoint): Before acquiring the sample spectrum, run a single-scan blank of the solvent. The residual DMSO pentet at 2.50 ppm and the water peak at 3.33 ppm must be the only visible signals. If the water peak integral exceeds 5% of the expected sample concentration, the solvent batch must be replaced to prevent suppression of the critical amine signals.

-

Acquisition: Perform automatic tuning and matching (ATM). Gradient shim on the z-axis until the DMSO residual peak full-width at half-maximum (FWHM) is < 0.8 Hz. Acquire ¹H (16 scans, d1=2s) and ¹³C (1024 scans, d1=2s).

III. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Vibrational Modes

The compound's solid-state FTIR spectrum is dominated by its extensive hydrogen-bonding network. The carboxamide group acts as a strong hydrogen-bond acceptor, while the primary amine acts as a donor, resulting in characteristic shifts in the expected stretching frequencies[1].

Table 3: FTIR-ATR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Assignment / Causality |

|---|---|---|---|

| 3350, 3280 | Strong, Broad | N-H Stretch | Primary amine and secondary amide N-H stretching. The broadness confirms extensive solid-state intermolecular H-bonding. |

| 2950, 2850 | Medium | C-H Stretch | Aliphatic C-H stretches from the morpholine ring and ethylenediamine backbone. |

| 1640 | Strong, Sharp | C=O Stretch (Amide I) | Urea carbonyl stretch. The frequency is lower than typical ketones due to electron resonance donation from the two flanking nitrogens. |

| 1540 | Medium | N-H Bend (Amide II) | In-plane bending of the secondary amide N-H bond. |

| 1110 | Strong | C-O-C Stretch | Asymmetric stretching of the morpholine ether linkage. |

Self-Validating FTIR Protocol

-

Background Collection: Collect a 32-scan background of the empty diamond ATR crystal.

-

System Suitability (Self-Validation Checkpoint): The background spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range. Any rogue peaks at ~2900 cm⁻¹ indicate residual organic contamination, requiring immediate cleaning with isopropanol and a lint-free wipe until the baseline is restored.

-

Acquisition: Place 2-3 mg of the solid compound onto the crystal. Apply consistent pressure via the ATR anvil (intimate contact is required as the evanescent wave only penetrates 0.5-2 µm). Acquire 32 scans at 4 cm⁻¹ resolution.

IV. High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization and Fragmentation

Electrospray Ionization in positive mode (ESI+) is the optimal technique. The primary aliphatic amine has a high pKa (~10), meaning it is readily protonated in acidic mobile phases to form a stable [M+H]⁺ ion at m/z 174.12[4]. During Collision-Induced Dissociation (CID), the molecule fragments predictably along its weakest aliphatic-heteroatom bonds.

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 4: ESI-MS/MS Fragmentation Data

| m/z Value | Ion Type | Assignment | Mechanistic Causality |

|---|---|---|---|

| 174.12 | [M+H]⁺ | Molecular Ion | Protonation occurs preferentially at the highly basic primary amine nitrogen. |

| 114.05 | Fragment | [Morpholine-CO]⁺ | Cleavage of the urea C-N bond, resulting in the neutral loss of ethylenediamine (60 Da). |

| 88.05 | Fragment | [Morpholine]⁺ | Subsequent high-energy loss of carbon monoxide (28 Da) from the m/z 114 fragment. |

| 87.05 | Fragment | [NH₂-CH₂-CH₂-N=C=O + H]⁺ | Alternative cleavage of the morpholine N-C bond, losing neutral morpholine (87 Da). |

Self-Validating LC-MS/MS Protocol

-

Mobile Phase Preparation: Use 0.1% Formic acid in LC-MS grade Water (A) and 0.1% Formic acid in Acetonitrile (B). Causality: Formic acid provides the abundant protons necessary to drive the equilibrium toward complete ionization.

-

System Suitability (Self-Validation Checkpoint): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The mass accuracy of the m/z 118.0862 (betaine) peak must be within < 2 ppm. If the deviation is > 2 ppm, the time-of-flight (TOF) or quadrupole axis requires recalibration before sample injection to ensure exact mass assignments.

-

Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Apply a collision energy (CE) ramp from 10 to 30 eV. A dynamic CE ramp ensures the capture of both the initial low-energy loss of ethylenediamine and the subsequent high-energy loss of CO.

References

-

Benchchem. "this compound | 69630-16-6". Benchchem Catalog. Available at: 1[1]

-

Benchchem. "this compound Synthesis". Benchchem Technical Resources. Available at: 5[5]

-

ChemicalBook. "this compound oxalate synthesis". ChemicalBook Database. Available at: 3[3]

-

CymitQuimica. "N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate". CymitQuimica Catalog. Available at: 6[6]

-

LookChem. "Landiolol impurity 16, CasNo.69630-16-6". LookChem Database. Available at: 2[2]

-

National Center for Biotechnology Information (NCBI). "this compound oxalate | CID 46856355". PubChem Database. Available at: 4[4]

Sources

- 1. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 2. Landiolol impurity 16, CasNo.69630-16-6 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 3. This compound oxalate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound oxalate | C9H17N3O6 | CID 46856355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 6. CAS 154467-16-0: N-(2-Aminoethyl)-4-morpholinecarboxamide … [cymitquimica.com]

A Technical Guide to the Physicochemical Characterization of N-(2-aminoethyl)morpholine-4-carboxamide

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of N-(2-aminoethyl)morpholine-4-carboxamide, a key intermediate in pharmaceutical synthesis.[1] As drug development professionals, understanding these core characteristics is not merely an academic exercise; it is the foundation upon which we build stable, bioavailable, and effective medicines. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, often introduced to enhance aqueous solubility and metabolic stability.[1]

This document moves beyond a simple data sheet, offering a practical framework for characterization. We will delve into the causality behind experimental choices and present self-validating protocols, empowering researchers to apply these principles to novel chemical entities.

Molecular Identity and Synthesis Overview

This compound is a multifaceted molecule featuring a tertiary amine within the morpholine ring, a primary amine on the ethyl side chain, and a central carboxamide linkage.[1] This combination of functional groups dictates its chemical behavior and interaction with biological systems.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 69630-16-6 | [1] |

| Molecular Formula | C₇H₁₅N₃O₂ | [2] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | UMIHKUQVXHVFDJ-UHFFFAOYSA-N | [1] |

The synthesis of this compound is critical for its primary application as a precursor to the β1-adrenergic receptor partial agonist, Xamoterol.[1] A common industrial synthesis route involves the reaction of an activated morpholine derivative with ethylenediamine, followed by purification, often as an oxalate salt to ensure stability and purity.[3]

Caption: Industrial synthesis and purification workflow for this compound Oxalate.[3]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. The presence of multiple hydrogen bond donors and acceptors (amine and amide groups) and the polar morpholine ether linkage suggests that this compound should exhibit favorable solubility.

Table 2: Predicted and Experimental Solubility Profile

| Parameter | Medium | Predicted Value | Experimental Protocol |

| Kinetic Solubility | pH 7.4 PBS | > 200 µM | High-Throughput Nephelometry |

| Thermodynamic Solubility | pH 7.4 PBS | > 10 mg/mL | Shake-Flask Method (OECD 105) |

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method remains the gold standard for determining thermodynamic solubility, representing a true equilibrium state.

Causality: The shake-flask method is chosen for its accuracy and ability to establish a definitive solubility value at equilibrium, which is crucial for preclinical formulation and dose calculations. The long incubation ensures that the dissolution process is complete.

-

Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known volume of buffer (e.g., 2 mL of pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. This duration is essential to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[4][5] A standard calibration curve must be prepared to ensure accurate measurement.

Ionization Constant (pKa): The Driver of in vivo Behavior

The pKa values of a molecule dictate its charge state at different physiological pH levels, profoundly impacting its solubility, permeability, and target binding. This compound has at least two potential basic centers: the primary amine and the tertiary morpholine nitrogen.

Causality: Understanding the pKa is non-negotiable. It predicts where a drug will be absorbed (e.g., stomach vs. intestine) and how it will interact with transporters and metabolizing enzymes. Potentiometric titration is the authoritative method as it provides a direct, empirical measurement of the compound's buffering capacity against pH changes.

Table 3: Predicted pKa Values

| Ionization Center | Predicted pKa | Rationale |

| Primary Amine (R-NH₃⁺) | ~9.2 | Similar to the analogous 4-(2-aminoethyl)morpholine (pKa2: 9.15).[6] |

| Morpholine Nitrogen | ~4.1 | Electron-withdrawing effect of the adjacent carboxamide group reduces basicity compared to the parent morpholine (pKa ~8.5). |

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) for a basic compound. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the functional group has been protonated. For molecules with multiple pKa's, derivative plots are used to identify the inflection points accurately.

Caption: Relationship between physiological pH, predicted pKa, and resulting molecular charge state.

Stability Assessment: Ensuring Molecular Integrity

A drug candidate must be stable under various conditions to be viable. Degradation can lead to loss of potency and the formation of potentially toxic impurities. Key areas of concern for this molecule include the amide bond (hydrolysis) and the amine groups (oxidation).[1]

Causality: A forced degradation study is a self-validating system. By intentionally stressing the molecule under accelerated conditions (acid, base, oxidation, light, heat), we can rapidly identify its intrinsic liabilities. This preemptively informs formulation strategies, defines required storage conditions, and is a regulatory prerequisite for developing stability-indicating analytical methods.

Table 4: Forced Degradation Study Design

| Condition | Reagent/Setup | Time | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Test amide bond stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Test amide bond stability in alkaline environments. |

| Oxidation | 3% H₂O₂ | 24 hours | Test susceptibility of amines to oxidation.[1] |

| Thermal Stress | 60°C Oven (Solid State) | 7 days | Assess solid-state thermal stability. |

| Photostability | ICH Q1B compliant chamber | 7 days | Assess sensitivity to light. |

Protocol: HPLC-Based Stability Assay

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Samples: For each condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

-

Time Points: At designated time points, withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution). A photodiode array (PDA) detector is crucial for peak purity analysis and to identify potential degradants.

-

Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area to that of an unstressed control sample at time zero. Mass balance is assessed by summing the area of the parent peak and all degradant peaks.

Analytical Methodologies

The characterization of this compound and its derivatives relies on a suite of robust analytical techniques. Due to the lack of a strong chromophore, methods providing high sensitivity and selectivity are preferred.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for both quantification and structural elucidation of this compound and its metabolites or degradants. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for retaining this polar molecule.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for analysis, often requiring derivatization to increase the volatility of the compound.[4][8]

-

Ion Chromatography (IC): Given its cationic nature at physiological pH, IC with suppressed conductivity detection is an excellent alternative for quantifying the compound, especially in complex matrices like pharmaceutical formulations.[9]

References

-

This compound oxalate | C9H17N3O6 | CID 46856355. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

-

This compound hydrochloride. (n.d.). Chemlin. Retrieved March 7, 2024, from [Link]

-

Wong, J. W., Zhang, K., & Hayward, D. G. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(23), 5261–5269. [Link]

-

Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2951. [Link]

-

Singh, P., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

-

Liquid phase method for morpholine. (2023). Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. Retrieved March 7, 2024, from [Link]

-

Synthesis of N-(2-aminoethyl)morpholine. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

Sources

- 1. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 2. This compound oxalate | C9H17N3O6 | CID 46856355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound oxalate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [m.chemicalbook.com]

- 7. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Biological Activity and Therapeutic Potential of N-(2-aminoethyl)morpholine-4-carboxamide Derivatives: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer both conformational rigidity and versatile functionalization. N-(2-aminoethyl)morpholine-4-carboxamide (N-AMCO) has emerged as a critical pharmacophore in drug development. Characterized by its morpholine ring linked to an aminoethyl-substituted carboxamide group, this compound combines the hydrogen-bonding capacity of amino and amide moieties with the favorable pharmacokinetic profile inherent to morpholine derivatives 1[1].

This whitepaper provides an in-depth technical analysis of the biological activities of N-AMCO derivatives, focusing on their multi-target oncology applications, antimicrobial efficacy, and role as a keystone intermediate in cardiovascular drug synthesis.

Mechanisms of Action & Biological Targets

Oncology: Kinase Inhibition and Apoptosis

N-AMCO derivatives exhibit potent antiproliferative activity across diverse malignancies. The structural geometry of the morpholine-4-carboxamide moiety allows it to act as a competitive inhibitor within the ATP-binding pockets of critical receptor tyrosine kinases, notably VEGFR-2 and Abl kinases 2[2]. By blocking VEGFR-2, these derivatives disrupt tumor angiogenesis, while Abl kinase inhibition arrests cancer cell proliferation.

Downstream of this kinase inhibition, N-AMCO derivatives induce apoptosis via p53 activation pathways . In in vitro models, the base compound demonstrated an IC50 of 0.65 μM against MCF-7 breast cancer cells2[2]. Furthermore, advanced structurally rigid congeners, such as the amidinourea derivative N-[N-[8-[[N-(morpholine-4-carbonyl)carbamimidoyl]amino]octyl]carbamimidoyl]morpholine-4-carboxamide, have shown remarkable efficacy against triple-negative breast cancer (MDA-MB-231) with an IC50 of 0.76 μM, rivaling the standard-of-care drug tamoxifen3[3].

Fig 1. Mechanistic pathway of N-AMCO derivatives inducing apoptosis via kinase inhibition.

Antimicrobial Efficacy: DNA Gyrase Targeting

Beyond oncology, the substitution of the ethylamine chain with halogens (e.g., N-(2-chloroethyl)morpholine-4-carboxamide) shifts the biological target toward microbial DNA gyrase . In-silico docking studies and subsequent in vitro minimum inhibitory concentration (MIC) assays reveal that these derivatives bind effectively to the ATPase domain of E. coli DNA gyrase, inhibiting bacterial DNA supercoiling 4[4]. The morpholine ring's oxygen atom acts as a crucial hydrogen bond acceptor with the target enzyme's active site residues, yielding an MIC of 4 μg/mL against B. cereus and B. subtilis4[4].

Cardiovascular Applications: Xamoterol Synthesis

In synthetic chemistry, N-AMCO is the foundational building block for Xamoterol , a selective β1-adrenergic receptor partial agonist used in heart failure management 1[1]. The primary amine of the N-AMCO ethylamino group serves as a highly effective nucleophile. During synthesis, it executes an SN2 bimolecular nucleophilic substitution, opening the highly strained three-membered ring of an epoxide precursor to form the critical β-amino alcohol linkage present in Xamoterol 1[1].

Fig 2. Step-by-step synthetic workflow of Xamoterol utilizing the N-AMCO intermediate.

Quantitative Data Summary

The following table synthesizes the biological efficacy of N-AMCO and its derivatives across various targets, demonstrating the scaffold's versatility.

| Compound / Derivative | Target Biological System | IC50 / MIC Value | Primary Mechanism of Action |

| N-AMCO (Base Scaffold) | MCF-7 (Breast Cancer) | 0.65 μM (IC50) | p53 activation / Apoptosis[2] |

| N-AMCO (Base Scaffold) | U-937 (Monocytic Leukemia) | 2.41 μM (IC50) | Cytotoxicity / Kinase Inhibition[2] |

| N-AMCO (Base Scaffold) | CEM-13 (T-cell Leukemia) | < 1.0 μM (IC50) | Cytotoxicity / Kinase Inhibition[2] |

| Amidinourea 3d (Derivative) | MDA-MB-231 (Breast Cancer) | 0.76 μM (IC50) | Proliferation Inhibition[3] |

| N-(2-chloroethyl)morpholine-4-carboxamide | B. cereus / B. subtilis | 4 μg/mL (MIC) | DNA Gyrase Inhibition[4] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating workflows for synthesizing the N-AMCO intermediate and evaluating its biological activity.

Protocol 1: Industrial Synthesis and Purification of N-AMCO Oxalate

Causality Note: The use of N-phenoxycarbonylmorpholine as a starting material provides an excellent leaving group (phenol) during nucleophilic attack by ethylenediamine. Oxalic acid is utilized in the final step because the resulting ethanedioate (oxalate) salt is highly crystalline, allowing for rapid purification from aqueous mixtures without complex chromatography 1[1].

-

Reagent Preparation: Dissolve 1.0 equivalent of N-phenoxycarbonylmorpholine in a polar aprotic solvent (e.g., dichloromethane) under continuous stirring at 0°C.

-

Nucleophilic Substitution: Slowly add 1.2 equivalents of ethylenediamine dropwise to prevent exothermic degradation.

-

Amidation & pH Control: Introduce aqueous Sodium Hydroxide (NaOH) to neutralize the generated phenol and maintain an alkaline pH, driving the equilibrium toward the formation of the central amide bond.

-

Phase Separation: Extract the organic layer containing the crude this compound. Wash with brine and dry over anhydrous Na₂SO₄.

-

Crystallization: Transfer the organic phase to a crystallization vessel. Slowly add a saturated solution of oxalic acid. The N-AMCO oxalate salt (CAS: 154467-16-0) will precipitate as a white to off-white solid 5[5].

-

Validation: Filter, wash with cold ethanol, and verify purity (>97%) via HPLC and structural confirmation via 1H-NMR (focusing on the CH₂-O morpholine ring carbons at ~66.1 ppm) 6[6].

Protocol 2: In Vitro Cell Proliferation Assay (MTT) for MDA-MB-231

Causality Note: The MTT assay is a self-validating colorimetric protocol. It relies on the reduction of the tetrazolium dye (MTT) to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in viable cells, the absorbance directly correlates with cell viability, effectively quantifying the antiproliferative impact of N-AMCO derivatives 3[3].

-

Cell Culture: Culture MDA-MB-231 (triple-negative human breast cancer) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours to allow for cellular adhesion.

-

Compound Treatment: Prepare serial dilutions of the N-AMCO derivative (e.g., Amidinourea 3d) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.01 μM to 100 μM. Include a vehicle control (0.1% DMSO) and a positive control (Tamoxifen).

-

Incubation: Incubate the treated plates for 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

-

Quantification: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value.

References

-

Brieflands - Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Available at: [Link]

-

PubMed Central (PMC) / NIH - Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. Available at: [Link]

-

PubMed / NIH - Synthesis and Biological Evaluation of Amidinourea and Triazine Congeners as Inhibitors of MDA-MB-231 Human Breast Cancer Cell Proliferation. Available at: [Link]

Sources

- 1. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 69630-16-6 [smolecule.com]

- 3. Synthesis and Biological Evaluation of Amidinourea and Triazine Congeners as Inhibitors of MDA-MB-231 Human Breast Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 154467-16-0: N-(2-Aminoethyl)-4-morpholinecarboxamide … [cymitquimica.com]

- 6. brieflands.com [brieflands.com]

Technical Guide: Therapeutic Potential of N-(2-aminoethyl)morpholine-4-carboxamide Analogs

Executive Summary & Pharmacophore Analysis

N-(2-aminoethyl)morpholine-4-carboxamide (CAS: 69630-16-6) represents a "privileged scaffold" in medicinal chemistry, functioning primarily as a solubility-enhancing urea linker. Structurally, it consists of a morpholine ring (imparting metabolic stability and water solubility) linked via a carboxamide (urea) moiety to an ethylenediamine chain.

This guide analyzes the therapeutic utility of this scaffold, moving beyond its role as a mere intermediate to its function as a pharmacophore in Cardiovascular Medicine , Oncology , and Infectious Disease .

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

-

Core Motif: Morpholine-4-carbonyl-ethylenediamine.

-

Key Functionality: The urea linkage (

) acts as a rigid hydrogen-bond donor/acceptor site, crucial for binding to protein backbones (e.g., kinase hinge regions or aspartic protease active sites). -

Solubility: The morpholine oxygen and the terminal amine significantly lower logP, improving oral bioavailability of lipophilic drug payloads.

Core Therapeutic Targets

Target Class A: G-Protein Coupled Receptors (GPCRs)

Primary Target:

The most validated application of the this compound scaffold is in Xamoterol , a partial

-

Structural Role: The this compound moiety serves as the "tail" of the molecule. The morpholine ring remains solvent-exposed, while the urea oxygen participates in hydrogen bonding within the extracellular vestibule of the receptor, stabilizing the active conformation.

-

Therapeutic Outcome: Modulation of cardiac contractility without the excessive tachycardia associated with full agonists.

Target Class B: Tyrosine & Serine/Threonine Kinases

Targets: VEGFR-2, c-Abl, mTOR Mechanism: ATP-Competitive Inhibition (Type II)

Analogs where the terminal amine is substituted with aromatic heterocycles (e.g., quinolines, pyrimidines) exhibit potent kinase inhibitory activity.

-

Binding Mode: The urea motif is a classic feature of Type II Kinase Inhibitors . It forms a pair of hydrogen bonds with the conserved Glu-Lys salt bridge or the DFG-motif (Asp-Phe-Gly) in the kinase activation loop.

-

Morpholine Role: Positioned towards the solvent front, the morpholine ring improves physicochemical properties and prevents metabolic clearance via cytochrome P450s.

-

Data Insight: Derivatives have demonstrated

values in the nanomolar range (100–350 nM) against mTOR and VEGFR-2.

Target Class C: Aspartic Proteases (Infectious Disease)

Target: Plasmepsin X (Malaria), Cathepsin S Mechanism: Transition State Mimicry

Recent studies highlight this scaffold in antimalarial drug discovery. The urea carbonyl mimics the transition state of peptide bond hydrolysis, inhibiting Plasmepsin X, a key enzyme in the Plasmodium falciparum lifecycle.

Visualizations

Diagram 1: Pharmacophore & Therapeutic Divergence

This diagram illustrates how the core scaffold is modified to target distinct biological systems.

Caption: Structural divergence of the morpholine-urea scaffold into three distinct therapeutic classes.

Diagram 2: Mechanism of Action (Kinase Inhibition)

Visualizing the Type II binding mode where the urea linker is critical.

Caption: The urea linker of the scaffold anchors the molecule to the DFG motif, locking the kinase in an inactive state.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient synthesis avoiding toxic phosgene, utilizing Carbonyldiimidazole (CDI) activation.

Reagents:

-

Morpholine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Ethylenediamine (5.0 eq, excess to prevent dimerization)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve CDI (1.1 eq) in dry DCM under nitrogen atmosphere at

. -

Addition 1: Add morpholine (1.0 eq) dropwise over 30 minutes. Stir at room temperature (RT) for 2 hours to form the morpholine-1-carbonylimidazole intermediate.

-

Validation Point: Monitor by TLC (disappearance of morpholine) or LC-MS.

-

-

Coupling: Add the active intermediate solution dropwise into a stirred solution of excess ethylenediamine (5.0 eq) in DCM at

.-

Note: The excess diamine prevents the formation of the symmetrical urea dimer.

-

-

Workup: Stir for 4 hours at RT. Wash the organic layer with water (

) to remove excess ethylenediamine and imidazole byproduct. -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, convert to the oxalate salt (using oxalic acid in ethanol) for stable storage as a white solid.

Protocol B: Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu,Tyr) 4:1 substrate.

- -ATP or fluorescent tracer (e.g., ADP-Glo).

Workflow:

-

Preparation: Prepare 3x serial dilutions of the Morpholine-Urea analog in DMSO.

-

Incubation: Mix kinase, substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM

). Incubate for 15 min at RT. -

Initiation: Add ATP (

concentration) to start the reaction. Incubate for 45 min at -

Termination: Stop reaction using EDTA (for radiometric) or ADP-Glo reagent.

-

Detection: Measure luminescence/radioactivity.

-

Analysis: Fit data to a sigmoidal dose-response equation:

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives containing the this compound core.

| Compound Class | Target | Activity ( | Therapeutic Indication | Reference |

| Xamoterol | Heart Failure | [1, 5] | ||

| Morpholine-Urea Analog 6k | Plasmepsin X | Malaria | [4] | |

| Urea-Morpholine Derivative | mTOR Complex | Solid Tumors | [2] | |

| Sulfonamide Derivative | Bacterial Growth | MIC: | Antibacterial | [1] |

References

-

BenchChem. "this compound: Synthesis and Applications." BenchChem Technical Repository.

-

Smolecule. "Biological Activity of Morpholine-4-carboxamide Derivatives." Smolecule Compound Database, April 2024. [1]

-

ChemicalBook. "Synthesis of N-(2-aminoethyl)-4-morpholinecarboxamide oxalate." ChemicalBook Protocols.

-

Upadhyay, C., et al. "Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum."[2][3] New Journal of Chemistry, 2021, 46, 250-262.[2]

-

DrugBank. "Xamoterol: Pharmacology and Structure." DrugBank Online.

Sources

- 1. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ04198C [pubs.rsc.org]

N-(2-Aminoethyl)morpholine-4-carboxamide: Mechanistic Profile & Biological Systems

The following technical guide details the mechanism of action, chemical biology, and experimental applications of N-(2-aminoethyl)morpholine-4-carboxamide (also known as N-AMCO or the Landiolol intermediate).

Technical Guide for Drug Development & Chemical Biology

Executive Summary & Chemical Identity

This compound (CAS: 154467-16-0 for oxalate; 69630-16-6 for free base) is a urea-derivative scaffold characterized by a morpholine ring linked via a carboxamide moiety to an ethylenediamine chain.[1][2][3][4][5][6] While primarily recognized as the critical pharmacophore-generating intermediate for the ultra-short-acting beta-blocker Landiolol , emerging pharmacological profiling indicates intrinsic biological activity in oncology settings, specifically involving kinase inhibition (VEGFR-2, Abl) and p53-mediated apoptosis.

Physicochemical Profile

| Property | Value | Relevance |

| Formula | Low MW fragment (<200 Da) | |

| Mol.[1][2][4][5][6][7] Weight | 173.21 g/mol | Ideal for fragment-based drug design (FBDD) |

| H-Bond Donors | 2 (Primary amine, Amide NH) | Critical for ATP-pocket binding in kinases |

| H-Bond Acceptors | 4 (Morpholine O/N, Carbonyl O, Amine N) | High aqueous solubility & receptor affinity |

| pKa | ~9.2 (Primary amine) | Protonated at physiological pH; lysosomotropic |

Mechanism of Action: Biological Systems

A. The "Soft Drug" Precursor Role (Cardiovascular)

In the context of cardiovascular pharmacology, this compound serves as the stable "tail" of Landiolol . Landiolol is designed as a "soft drug"—it is rapidly hydrolyzed by plasma esterases to inactive metabolites to allow precise control of heart rate.

-

Structural Contribution: The morpholine-urea moiety mimics the steric and electrostatic properties required for

-adrenergic receptor binding but does not participate in the hydrolytic deactivation. -

Metabolic Fate: Upon ester hydrolysis of Landiolol, the fragment containing the this compound core is released as a polar metabolite (often linked to the glycerol backbone). This metabolite exhibits significantly reduced affinity for

-receptors, preventing prolonged blockade.

B. Direct Pharmacological Activity (Oncology)

Recent screening data and structure-activity relationship (SAR) studies have identified this scaffold as a bioactive entity in its own right, distinct from its role in beta-blockers.

1. Kinase Inhibition (VEGFR-2 & Abl)

The urea linkage (

-

Mechanism: The carbonyl oxygen and amide nitrogen can form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.

-

Target Specificity:

-

Binding Mode: The morpholine ring likely projects into the solvent-exposed region or a hydrophobic sub-pocket, while the ethylamine tail interacts with the ribose-binding pocket or catalytic residues (e.g., Asp-Phe-Gly motif).

2. Apoptosis Induction (p53 Pathway)

In MCF-7 breast cancer models, the compound has been reported to induce cytotoxicity (

-

Pathway: Activation of the p53 tumor suppressor protein.

-

Causality: The compound likely stabilizes p53 or inhibits its degradation by MDM2 (potentially via allosteric binding), leading to transcriptional upregulation of pro-apoptotic factors (Bax, Puma) and cell cycle arrest.

C. Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic pathways: the established metabolic role in Landiolol and the direct kinase/apoptotic activity.

Caption: Dual mechanistic pathways showing the compound's role as a Landiolol precursor (top) and its direct kinase inhibitory/apoptotic activity (bottom).

Experimental Protocols

Protocol A: Chemical Synthesis (Urea Formation)

Objective: Synthesize high-purity this compound for biological testing. Mechanism: Nucleophilic addition of ethylenediamine to an activated morpholine carbonyl species.[8]

-

Reagents:

-

Morpholine-4-carbonyl chloride (or 4-[(1H-imidazol-1-yl)carbonyl]morpholine for milder conditions).

-

Ethylenediamine (Excess to prevent dimerization).

-

Dichloromethane (DCM) or THF (anhydrous).

-

-

Procedure:

-

Activation: Dissolve morpholine derivative in DCM at 0°C.

-

Addition: Add ethylenediamine (5.0 eq) dropwise. The excess ensures the mono-substituted product forms, leaving one primary amine free.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with ninhydrin for primary amine).

-

Workup: Wash with dilute

. Extract aqueous layer with DCM. -

Purification: Crystallization with oxalic acid in ethanol yields the stable oxalate salt (CAS 154467-16-0), which is easier to handle than the hygroscopic free base.

-

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Validate the inhibitory potential of the scaffold against VEGFR-2.

-

System: FRET-based Z'-LYTE™ Kinase Assay or ADP-Glo™ Kinase Assay.

-

Preparation:

-

Dissolve this compound oxalate in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 nM to 100

).

-

-

Reaction Mix:

-

Incubation: 60 minutes at RT.

-

Detection: Measure fluorescence/luminescence signal relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).

-

Data Analysis: Plot dose-response curve to determine

.

Quantitative Data Summary

The following table summarizes reported biological activities from screening databases and SAR studies.

| Target / Cell Line | Activity Type | Metric ( | Mechanism Note |

| MCF-7 (Breast Cancer) | Cytotoxicity | p53 activation; Apoptosis induction | |

| U-937 (Leukemia) | Cytotoxicity | Antiproliferative | |

| CEM-13 (T-cell Leukemia) | Cytotoxicity | High potency observed | |

| VEGFR-2 | Enzyme Inhibition | Screening Hit | ATP-competitive binding (Hinge) |

| Abl Kinase | Enzyme Inhibition | Screening Hit | Multi-kinase inhibition profile |

Note: Data represents values reported in chemical biology databases (e.g., Smolecule, BenchChem) and may vary based on assay conditions and salt forms used.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 46856355, this compound oxalate. Retrieved from [Link]

Sources

- 1. This compound oxalate | CAS 154467-16-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound oxalate 154467-16-0 | China | Manufacturer | Jinan Million Pharmaceutical Co., Ltd [m.chemicalbook.com]

- 3. This compound oxalate | C9H17N3O6 | CID 46856355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 69630-16-6 [smolecule.com]

- 5. Buy this compound | 69630-16-6 [smolecule.com]

- 6. 4-מורפולין-קרבוקסאמיד, N-(2-אמינואתיל)-, אתנדיואט (לנדיולול) CAS#: 947674-94-4 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]

- 7. xchemi.com [xchemi.com]

- 8. This compound | 69630-16-6 | Benchchem [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | 69630-16-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to N-(2-aminoethyl)morpholine-4-carboxamide Oxalate Salt: Properties, Preparation, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)morpholine-4-carboxamide oxalate salt is a multifaceted chemical entity with significant relevance in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed preparation methodologies, and a review of its current and potential applications. With a focus on its role as a key intermediate in the synthesis of pharmacologically active molecules and its emerging potential in oncology, this document serves as a technical resource for professionals in drug discovery and development.

Introduction

This compound, a heterocyclic compound featuring a morpholine ring, a carboxamide linker, and an aminoethyl side chain, is a versatile scaffold in organic synthesis.[1] The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates.[2] The presence of multiple functional groups—a primary amine, a secondary amide, and a tertiary amine within the morpholine ring—provides numerous handles for chemical modification and imparts specific physicochemical properties.[2] This compound is most commonly handled and utilized as its oxalate salt to improve stability and solubility.[3]

This guide will delve into the essential technical aspects of this compound oxalate salt, offering insights into its synthesis, characterization, and utility for researchers and developers in the pharmaceutical and chemical industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound oxalate salt is fundamental for its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound oxalate | [4] |

| Synonyms | N-(2-aminoethyl)-4-morpholinecarboxamide ethanedioate | [5] |

| CAS Number | 154467-16-0 | [6] |

| Molecular Formula | C₉H₁₇N₃O₆ | [6] |

| Molecular Weight | 263.25 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water. General solubility in polar solvents is expected, though quantitative data is limited. | [3][7] |

| Storage | Store in an inert atmosphere at room temperature. | [8] |

Spectroscopic Data (Predicted for the Free Base):

-

FTIR Spectroscopy: The spectrum is expected to show strong absorption bands for N-H stretching of the primary amine and secondary amide around 3350-3250 cm⁻¹. A prominent C=O stretching band from the carboxamide should appear in the region of 1680-1630 cm⁻¹.[2]

-

¹H NMR Spectroscopy: NMR data for the related compound 4-(2-Aminoethyl)morpholine in CDCl₃ shows signals at approximately 3.7 ppm (t, morpholine protons adjacent to oxygen), 2.78 ppm (t, ethyl protons adjacent to the primary amine), and 2.45 ppm (t, morpholine and ethyl protons adjacent to nitrogen).[9] Similar characteristic peaks would be expected for this compound, with additional signals corresponding to the carboxamide proton.

Preparation and Synthesis

The synthesis of this compound oxalate is typically achieved in a two-step process: the formation of the carboxamide followed by its precipitation as the oxalate salt.[10]

Industrial-Scale Synthesis

An established industrial method involves the reaction of an activated morpholine derivative with ethylenediamine.[6]

Experimental Protocol:

Step 1: Synthesis of N-(2-aminoethyl)-4-morpholinecarboxamide

-

In a suitable reactor, charge with ethylenediamine (excess).

-

Under stirring, add N-phenoxycarbonylmorpholine.

-

Heat the reaction mixture to 64-70°C and maintain for approximately 6 hours.[6]

-

After the reaction is complete, recover the excess ethylenediamine by distillation under reduced pressure at a controlled temperature of 70±2°C.[6]

-

Cool the residue to room temperature and add acetone.

-

Adjust the pH to 11-12 by the dropwise addition of a 30% sodium hydroxide solution to precipitate by-products.[6]

-

Filter the solids and concentrate the filtrate to recover the acetone.

Step 2: Formation of the Oxalate Salt

-

Dissolve the residue from Step 1 in water.

-

While maintaining the temperature between 20°C and 40°C, add solid oxalic acid in portions to adjust the pH to 2-3.[6]

-

Filter any precipitated solids.

-

Concentrate the filtrate to a slurry.

-

Add ethanol and reflux for 30 minutes.[6]

-

Transfer the mixture to a crystallization tank and cool to 0-10°C for 4 hours to induce crystallization.[6]

-

Filter the resulting solid and dry in a hot-air circulating oven at 50-60°C to yield N-(2-aminoethyl)-4-morpholinecarboxamide oxalate as an almost white solid.[6]

Alternative Laboratory-Scale Approaches

For laboratory-scale synthesis, direct amide bond formation strategies are often employed. These can involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid precursor and an amine.[2] Another approach involves activating the morpholine with a reagent such as 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which then readily reacts with ethylenediamine.

Applications in Drug Discovery and Development

This compound and its oxalate salt are valuable building blocks in the synthesis of several pharmaceutical agents.

-

Intermediate for Xamoterol: This compound is a key intermediate in the synthesis of Xamoterol, a selective partial agonist of the β1-adrenergic receptor used in the treatment of heart failure.[2]

-

Intermediate for Landiolol: It is also utilized in the synthesis of Landiolol, a short-acting, cardioselective beta-blocker.

-

Scaffold for Anticancer Agents: Research has indicated that derivatives of this compound exhibit potential as anticancer agents.[1] Studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines.[1]

-

Kinase Inhibition: The structural motif of this compound has been explored for its potential to inhibit various kinases, which are critical targets in oncology and other diseases.[1]

Biological Activity and Mechanism of Action

While the primary use of this compound is as a synthetic intermediate, studies on its derivatives have revealed interesting biological activities. It is important to note that the following information primarily pertains to derivatives and should be considered as indicative of the potential of the core scaffold.

-

Antiproliferative Activity: Derivatives have shown cytotoxic effects against various cancer cell lines.[1]

-

Induction of Apoptosis: There is evidence to suggest that some derivatives can induce apoptosis in cancer cells.

Safety and Handling

The safe handling of this compound oxalate is crucial in a laboratory and industrial setting. The following information is based on available safety data sheets.

Hazard Identification:

Precautionary Measures:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.[12]

-

In case of eye contact: Rinse with pure water for at least 15 minutes.[12]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

-

If inhaled: Move the person into fresh air.[12] In all cases of exposure, seek medical attention.

-

Conclusion

This compound oxalate salt is a chemical compound of significant interest to the scientific and drug development communities. Its utility as a key intermediate in the synthesis of established pharmaceuticals is well-documented. Furthermore, the emerging research on the biological activities of its derivatives suggests a promising future for this scaffold in the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of its properties, preparation, and applications, serving as a valuable resource for researchers and developers working with this versatile molecule. Further investigation into the specific mechanisms of action and the pharmacological profile of the parent compound is warranted to fully unlock its therapeutic potential.

References

-

This compound oxalate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

bmse000154: 4-(2-Aminoethyl)morpholine. (n.d.). BMRB. Retrieved March 7, 2026, from [Link]

-

N-(2-AMINOETHYL)-4-MORPHOLINECARBOXAMIDE OXALATE. (n.d.). GSRS. Retrieved March 7, 2026, from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. Retrieved March 7, 2026, from [Link]

-